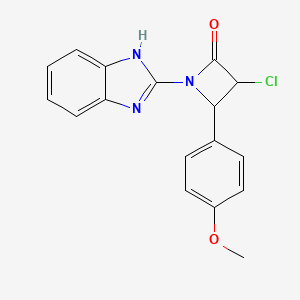![molecular formula C25H20N2O3 B14417811 N-(2-Ethoxyphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide CAS No. 84809-09-6](/img/structure/B14417811.png)
N-(2-Ethoxyphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Ethoxyphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide is a compound belonging to the carbazole family. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities . These properties make them attractive for various applications in fields such as optoelectronics, electroactive materials, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxyphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide typically involves the functionalization of the carbazole core. One common method is the incorporation of substituents at the nitrogen position of the carbazole ring . The reaction conditions often include the use of boron trifluoride diethyl ether as a catalyst, which helps in achieving high yields and purity .
Industrial Production Methods
For industrial production, chemical polymerization methods are employed due to their viability for large-scale production and the ability to yield higher molecular weight polymers . Interfacial polymerization is one such method that has been widely used for the synthesis of polycarbazole derivatives .
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethoxyphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where reagents like halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-(2-Ethoxyphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used in the synthesis of electroluminescent materials and dyes.
Biology: Investigated for its potential as an anticancer agent due to its antiproliferative properties.
Medicine: Explored for its antioxidant and anti-inflammatory activities.
Industry: Utilized in the production of polymers and materials for optoelectronic devices.
Mechanism of Action
The mechanism of action of N-(2-Ethoxyphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
9H-carbazole-9-carbothioic methacrylic thioanhydride: Known for its electropolymerization properties.
2-Hydroxy-N-(4-methoxyphenyl)-11H-benzo[A]carbazole-3-carboxamide: Similar in structure but with different substituents, leading to varied applications.
Uniqueness
N-(2-Ethoxyphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide stands out due to its specific combination of substituents, which confer unique photochemical and thermal stability, making it highly suitable for optoelectronic applications .
Properties
CAS No. |
84809-09-6 |
|---|---|
Molecular Formula |
C25H20N2O3 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-hydroxy-11H-benzo[a]carbazole-3-carboxamide |
InChI |
InChI=1S/C25H20N2O3/c1-2-30-23-10-6-5-9-21(23)27-25(29)19-13-15-11-12-17-16-7-3-4-8-20(16)26-24(17)18(15)14-22(19)28/h3-14,26,28H,2H2,1H3,(H,27,29) |
InChI Key |
ORICDSUWFYPCFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=C3C(=C2)C=CC4=C3NC5=CC=CC=C45)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


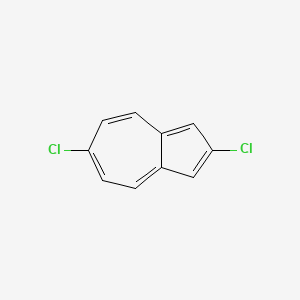
![1,2-Diazabicyclo[3.1.0]hex-2-ene](/img/structure/B14417735.png)
![Dimethyl [phenyl(trimethylsilyl)methyl]phosphonate](/img/structure/B14417744.png)
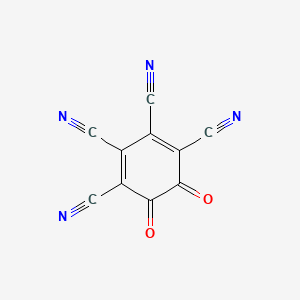
![1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene](/img/structure/B14417752.png)
stannane](/img/structure/B14417762.png)
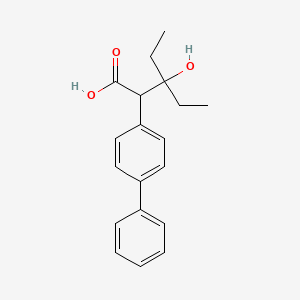

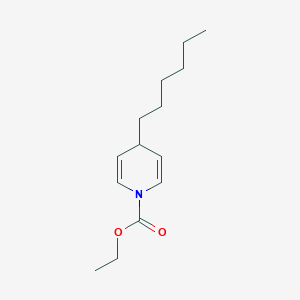
![Propan-2-yl [3,4-diethoxy-5-(prop-1-en-1-yl)phenyl]carbamate](/img/structure/B14417770.png)
![1-[2,2-Dimethyl-3,3-bis(phenylsulfanyl)cyclopropyl]ethan-1-one](/img/structure/B14417775.png)

![4-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14417786.png)
